Desmopressin diacetate
Description
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N14O12S2.2C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;2*1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);2*1H3,(H,3,4)/t28-,29+,30+,31+,32+,33+,34+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNASTRMPURYAFJ-VCCVNBJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H72N14O16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16789-98-3 | |
| Record name | Desmopressin diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016789983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [deamino-Cys1, D-Arg8]-Vasopressin acetate salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMOPRESSIN DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/242K8LE2BC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Oxidative Cyclization with Hydrogen Peroxide
The liquid-phase method, as described in CN102863513A, involves linear peptide assembly followed by oxidative cyclization. The linear precursor Mpa-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH₂ is dissolved in purified water (2 g/L) and treated with hydrogen peroxide (1 mL/L) at ambient temperature for 1.5–2.0 hours to form the intramolecular disulfide bond between cysteine and mercaptopropionic acid (Mpa). Post-oxidation purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase and a mobile phase of 0.1% trifluoroacetic acid (TFA)/acetonitrile, achieving a final purity of ≥95% after lyophilization.
Critical Parameters:
-
Oxidant Concentration: Excess H₂O₂ (>2 mL/L) risks over-oxidation, generating sulfonic acid byproducts.
-
Reaction Time: Shorter durations (<1.5 hours) lead to incomplete cyclization, while prolonged exposure (>2 hours) degrades peptide integrity.
Solid-Phase Peptide Synthesis (SPPS): Fmoc/tBu Strategy
Resin Selection and Amino Acid Coupling
CN112062813B details an Fmoc/tBu-based solid-phase approach using Rink Amide AM Resin (substitution: 0.3–0.5 mmol/g). Sequential coupling begins with Fmoc-Gly-OH, followed by Fmoc-D-Arg(Pbf)-OH, Fmoc-Pro-OH, and Fmoc-Cys(Trt)-OH, using HOBt/DIPCDI activation in DMF. Deprotection with 20% piperidine/DMF ensures minimal racemization (<0.5%). The final crude peptide is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5 v/v), yielding the linear precursor with >90% efficiency.
Table 1: Solid-Phase Coupling Conditions for Desmopressin Diacetate
| Amino Acid | Activator | Solvent | Coupling Time | Deprotection Reagent |
|---|---|---|---|---|
| Fmoc-Gly-OH | HOBt/DIPCDI | DMF | 2 hours | 20% piperidine/DMF |
| Fmoc-D-Arg(Pbf)-OH | HOBt/DIPCDI | DMF | 3 hours | 20% piperidine/DMF |
| Fmoc-Cys(Trt)-OH | HOBt/DIPCDI | DMF | 4 hours | 20% piperidine/DMF |
Hybrid Electrochemical Synthesis: Disulfide Bond Formation
Electrochemical Oxidation Mechanism
CN112062813B introduces a novel electrochemical method to form the Cys-Mpa disulfide bond. The linear peptide is dissolved in a tetrabutylammonium tetrafluoroborate electrolyte (0.1 M) and subjected to a 10–15 mA current between platinum electrodes at 35°C. This approach achieves 98% regioselectivity, avoiding mismatched dimers and oxidative byproducts common in H₂O₂ or iodine-based systems.
Advantages Over Chemical Oxidation:
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Atom Economy: Eliminates stoichiometric oxidants, reducing waste by 40%.
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Scalability: Continuous flow reactors enable kilogram-scale production.
Purification and Stability Optimization
RP-HPLC and Lyophilization
Post-synthesis purification uses gradient elution (5–35% acetonitrile in 0.1% TFA) on a C18 column, resolving this compound (retention time: 12.3 minutes) from truncated sequences (<1% impurities). Lyophilization at -50°C and 0.01 mBar yields a stable, amorphous powder with ≤2% moisture content.
Table 2: Stability of this compound Under Accelerated Conditions
| Condition | Temperature | Humidity | Purity After 6 Months |
|---|---|---|---|
| Long-term storage | 25°C | 60% RH | 98.5% |
| Accelerated | 40°C | 75% RH | 97.2% |
Comparative Analysis of Synthesis Methods
Table 3: Key Metrics Across Preparation Methodologies
| Method | Yield | Purity | Environmental Impact | Cost (USD/g) |
|---|---|---|---|---|
| Liquid-Phase + H₂O₂ | 78% | 95% | High (toxic waste) | 120 |
| Solid-Phase SPPS | 85% | 97% | Moderate (DMF use) | 180 |
| Electrochemical | 92% | 99% | Low (no oxidants) | 150 |
Industrial-Scale Manufacturing Considerations
Fluidized Bed Granulation for Tablet Formulation
EP1699437B1 describes integrating this compound into tablets via fluidized bed granulation. A granulation liquid containing PVP (2–4% w/w) and peptide (0.1–0.3% w/w) is sprayed onto lactose/starch blends, followed by compression into 192 mg tablets. This method ensures uniform drug distribution (RSD <5%) and stability under humid conditions .
Chemical Reactions Analysis
Types of Reactions: Desmopressin diacetate undergoes various chemical reactions, including:
Substitution: The amino acid residues in this compound can undergo substitution reactions, allowing for the modification of the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed: The primary product of these reactions is this compound itself, with modifications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medical Applications
1. Central Diabetes Insipidus
Desmopressin is primarily indicated for the treatment of central diabetes insipidus, a condition characterized by insufficient production of antidiuretic hormone (ADH). By mimicking the action of ADH, desmopressin effectively reduces urine output and increases urine concentration. Clinical studies have shown that patients receiving desmopressin experience significant reductions in urine volume, improving their quality of life .
2. Nocturnal Enuresis
Desmopressin is widely used to treat primary nocturnal enuresis (bedwetting) in children. In clinical trials, children treated with desmopressin showed an average reduction of 2.2 wet nights per week compared to placebo, with a notable increase in the number of children achieving dry nights . This application highlights desmopressin's role in pediatric urology.
3. Bleeding Disorders
Desmopressin is the first-line treatment for mild to moderate hemophilia A and type 1 von Willebrand disease. It enhances the release of factor VIII from endothelial cells, thereby improving clotting ability. A study indicated that desmopressin administration significantly reduced bleeding episodes in patients undergoing surgical procedures .
4. Nocturia
The FDA approved desmopressin for treating nocturia in adults, which involves frequent urination at night. This condition can severely disrupt sleep and overall quality of life. Desmopressin helps manage nocturia by reducing nighttime urine production .
Safety Considerations
While desmopressin is effective, it is not without risks. One significant adverse effect associated with its use is hyponatremia, particularly in older adults or those receiving higher doses. A population-based study found that patients prescribed desmopressin had a hyponatremia incidence rate significantly higher than those taking alternative medications .
Case Study: Desmopressin-Associated Hyponatremia
A case series involving 15 patients highlighted the complications arising from desmopressin therapy, where symptomatic hyponatremia was observed. Management strategies varied, with some patients experiencing severe neurological outcomes when desmopressin was discontinued abruptly . This emphasizes the need for careful monitoring and individualized treatment plans.
Potential Future Applications
Recent research has explored additional therapeutic areas for desmopressin, including:
- Renal Colic : Preliminary studies suggest that desmopressin may alleviate pain associated with renal colic by promoting urine retention and reducing pressure in the urinary tract .
- Cognitive Function : There is emerging interest in investigating desmopressin's effects on cognitive function and memory due to its action on vasopressin receptors in the brain .
Summary Table of Applications
Mechanism of Action
Desmopressin diacetate exerts its effects by mimicking the action of vasopressin. It binds to V2 receptors in the renal collecting ducts, promoting the translocation of aquaporin-2 channels to the apical membrane. This increases water reabsorption and reduces urine output. Additionally, this compound stimulates the release of von Willebrand factor and factor VIII, enhancing blood clotting in patients with bleeding disorders .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences :
Therapeutic Alternatives in Nocturnal Enuresis
Advantages of Desmopressin :
Biological Activity
Desmopressin diacetate (DDAVP) is a synthetic analog of vasopressin, primarily utilized for its antidiuretic properties. It is indicated for conditions such as central diabetes insipidus, nocturia, and certain bleeding disorders like von Willebrand's disease and hemophilia A. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and associated risks.
Desmopressin functions by selectively agonizing the V2 receptors located in the renal collecting ducts. Upon binding to these receptors, desmopressin activates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. This cascade results in the insertion of aquaporin-2 water channels into the luminal membrane of renal tubular cells, enhancing water reabsorption and reducing urine output .
| Step | Description |
|---|---|
| 1. Binding | Desmopressin binds to V2 receptors in renal collecting ducts. |
| 2. Activation | Activation of adenylyl cyclase increases cAMP levels. |
| 3. Aquaporin Insertion | Aquaporins are inserted into the luminal membrane. |
| 4. Water Reabsorption | Increased permeability allows for enhanced water reabsorption. |
1. Treatment of Diabetes Insipidus
Desmopressin is primarily prescribed for central diabetes insipidus, where it effectively reduces excessive urine production and helps manage fluid balance.
2. Management of Bleeding Disorders
In patients with von Willebrand's disease and hemophilia A, desmopressin stimulates the release of factor VIII and von Willebrand factor from endothelial cells, aiding in hemostasis during surgical procedures .
3. Nocturia Treatment
Desmopressin is also used off-label for treating nocturia in adults by reducing nighttime urination through its antidiuretic effects.
Case Study: DDAVP-Associated Hyponatremia
A notable complication associated with desmopressin therapy is hyponatremia. A case series involving 15 patients highlighted that discontinuing DDAVP in symptomatic cases could lead to severe neurological outcomes due to rapid serum sodium correction .
Table 2: Outcomes Based on Treatment Strategy
| Group | Treatment | Mean Change in Serum Sodium (mEq/L) | Outcome |
|---|---|---|---|
| Group 1 (n=13) | Withheld DDAVP + IV saline | 37.1 ± 8.1 | Death (23%), Severe brain damage (69%) |
| Group 2 (n=2) | Continued DDAVP + IV hypertonic saline | 11.0 ± 0 | Survival without neurological sequelae (100%) |
Research Findings: Hyponatremia Risk
A population-based study indicated that patients prescribed older formulations of desmopressin experienced a significantly higher incidence of hyponatremia compared to those on alternative medications, with a hazard ratio of 13.19 . This underscores the importance of monitoring sodium levels during treatment.
Pharmacokinetics
Desmopressin exhibits a biphasic elimination profile with half-lives of approximately 7.8 minutes for the fast phase and 75.5 minutes for the slow phase following intravenous administration . The drug is primarily excreted via the kidneys, necessitating dose adjustments in patients with renal impairment.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Fast Phase Half-Life | 7.8 minutes |
| Slow Phase Half-Life | 75.5 minutes |
| Bioavailability | Varies by formulation |
Q & A
Q. What experimental models are most suitable for studying the antidiuretic effects of desmopressin diacetate in preclinical research?
Methodological Answer :
- In vitro models : Use kidney-derived cell lines (e.g., Madin-Darby Canine Kidney cells) to study vasopressin receptor (V2R) activation via cAMP assays .
- In vivo models : Employ Brattleboro rats (genetically deficient in vasopressin) to evaluate urine osmolality and water intake normalization post-administration. Include electrolyte monitoring to assess hyponatremia risks .
- Data validation : Compare results with human clinical data to confirm translational relevance.
Q. How do researchers standardize dosing regimens for this compound in pharmacokinetic studies?
Methodological Answer :
- Dose-response curves : Establish using crossover designs in healthy volunteers, measuring plasma half-life (1.5–3.5 hours) and urinary excretion rates.
- Population-specific adjustments : For elderly subjects, incorporate renal function metrics (eGFR) to avoid overdosing due to reduced drug clearance .
- Bioanalytical methods : Use HPLC-MS/MS for precise quantification of plasma desmopressin levels .
Q. What are the primary biomarkers used to evaluate this compound efficacy in diabetes insipidus trials?
Methodological Answer :
- Primary endpoints : Urine output volume (24-hour measurement), urine osmolality (>600 mOsm/kg indicates efficacy), and serum sodium levels (to detect hyponatremia) .
- Secondary endpoints : Patient-reported outcomes (e.g., nocturia frequency) and quality-of-life surveys (e.g., ICIQ-LUTS questionnaire).
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across heterogeneous patient populations?
Methodological Answer :
- Subgroup analysis : Stratify patients by age, renal function, and comorbidities (e.g., heart failure) to identify confounding variables .
- Meta-regression : Pool data from randomized controlled trials (RCTs) to assess the influence of covariates (e.g., baseline sodium levels) on treatment outcomes .
- Mechanistic studies : Use pharmacogenomics to explore polymorphisms in V2R genes affecting drug response .
Q. What experimental designs minimize bias when studying this compound’s off-target effects on blood pressure?
Methodological Answer :
- Double-blind, placebo-controlled trials : Monitor blood pressure dynamically via ambulatory devices to capture transient changes.
- Crossover designs : Administer desmopressin and placebo in randomized sequences to control for intra-individual variability .
- Statistical adjustments : Apply mixed-effects models to account for time-dependent covariates (e.g., circadian rhythm).
Q. How should researchers address variability in this compound’s bioavailability between oral and intranasal formulations?
Methodological Answer :
- Comparative pharmacokinetic studies : Use AUC (area under the curve) and Cmax metrics to quantify bioavailability differences.
- Mucosal permeability assays : Employ ex vivo nasal epithelium models to assess formulation-dependent absorption rates .
- Patient adherence monitoring : Integrate electronic dosing logs to distinguish pharmacokinetic variability from non-compliance .
Data Contradiction and Interpretation
Q. How to reconcile conflicting reports on this compound’s association with thrombotic events?
Methodological Answer :
- Causal inference frameworks : Apply Bradford Hill criteria to evaluate temporality, biological plausibility, and dose-response relationships.
- High-resolution pharmacovigilance : Mine databases like FAERS (FDA Adverse Event Reporting System) using disproportionality analysis (e.g., PRR, ROR) .
- Mechanistic validation : Conduct in vitro platelet aggregation assays at supraphysiological doses to test thrombogenicity hypotheses .
Q. What statistical methods are optimal for analyzing small-sample studies on this compound in rare diseases (e.g., congenital nephrogenic diabetes insipidus)?
Methodological Answer :
- Bayesian hierarchical models : Borrow strength from historical data or analogous patient cohorts to improve power .
- Exact non-parametric tests : Use Fisher’s exact test for categorical outcomes (e.g., hyponatremia incidence) in N-of-1 trials .
- Sensitivity analysis : Quantify robustness of findings to outliers and missing data assumptions.
Methodological Innovation
Q. How can CRISPR-Cas9 models enhance research on this compound’s receptor specificity?
Methodological Answer :
Q. What in silico approaches predict this compound’s interaction with novel vasopressin receptor isoforms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
